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Compound of Interest

Compound Name: Boc-Cys(Dpm)-OH

Cat. No.: B558595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-
(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly referred to as Boc-Cys(Dpm)-
OH. Due to the limited availability of published experimental spectra for this specific compound,
this document focuses on predicted and representative data based on its chemical structure. It
also includes detailed experimental protocols for acquiring such data and a workflow for the
characterization process.

Chemical Structure and Properties

o Chemical Name: N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine

Abbreviation: Boc-Cys(Dpm)-OH

CAS Number: 21947-97-7[1][2][3]

Molecular Formula: C21H2sNOaS[1][2]

Molecular Weight: 387.50 g/mol [2][3]

Structure:

Predicted Spectral Data
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The following tables summarize the expected spectral data for Boc-Cys(Dpm)-OH based on
the characteristic signals of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDClI3)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

Aromatic protons of
~7.20-7.50 m 10H

the Dpm group

NH proton of the Boc
~5.20-5.40 d 1H

group

Methine proton (CH)
~4.80 - 5.00 s 1H

of the Dpm group

a-proton (a-CH) of the
~4.40 - 4.60 m 1H ,

cysteine backbone

-protons (3-CHz) of

~2.90-3.20 m 2H Pp _ ¢ )

the cysteine backbone

tert-Butyl protons of
1.45 s 9H vip

the Boc group

Carboxylic acid proton

> 10.0 (broad) (COOH)

1H

(7]

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls)
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Chemical Shift (6, ppm)

Assignment

~174.0-176.0 Carboxylic acid carbon (COOH)

~155.0 - 156.0 Carbonyl carbon of the Boc group

~140.0 - 142.0 Quaternary aromatic carbons of the Dpm group
~127.0-129.0 Aromatic carbons of the Dpm group
~80.0-81.0 Quaternary carbon of the Boc group (C(CHs)s3)
~56.0-58.0 Methine carbon (CH) of the Dpm group
~53.0-55.0 a-carbon (a-CH) of the cysteine backbone
~34.0-36.0 B-carbon (B-CHz) of the cysteine backbone
~28.3 tert-Butyl carbons of the Boc group (C(CHs)s)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment of Vibration
) O-H stretch of the carboxylic
2500 - 3300 (broad) Medium _
acid
~ 3300 - 3400 Medium N-H stretch of the carbamate
] C-H stretch (aliphatic, Boc and
~ 2970 - 2980 Medium )
cysteine backbone)
C=0 stretch of the carboxylic
~1700 - 1725 Strong )
acid
C=0 stretch of the Boc group
~ 1680 - 1700 Strong
(urethane carbonyl)
) C=C stretches of the aromatic
~ 1495 - 1600 Variable ] ]
rings in the Dpm group
~1150- 1170 Strong C-O stretch of the Boc group
C-H out-of-plane bending of
~ 690 - 750 Strong the monosubstituted pheny!

rings

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization - ESI)
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m/z Value lon Species Description

Molecular ion with a proton

388.15 [M+H]*

adduct.

Molecular ion with a sodium
410.13 [M+Na]*

adduct.

Loss of isobutylene from the
332.12 [M+H - CaHs]*

Boc group.
288.13 [M+H - CsHoO2]* Loss of the entire Boc group.

Diphenylmethyl cation
167.09 [Dpm group fragment]*

fragment.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for
protected amino acids like Boc-Cys(Dpm)-OH.

NMR Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of Boc-Cys(Dpm)-OH.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS, at 0 ppm) if

[¢]

guantitative analysis or precise referencing is required.

Transfer the solution to a 5 mm NMR tube.

[e]

e 'H NMR Acquisition:
o Place the NMR tube in the spectrometer.

o Tune and shim the instrument to optimize the magnetic field homogeneity.
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o Acquire the *H NMR spectrum using a standard pulse program. Typical parameters
include:

Spectrometer Frequency: 400 MHz or higher for better resolution.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay (d1): 1-5 seconds.

Pulse Width: Calibrated 90-degree pulse.

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.
o Typical parameters include:
» Spectrometer Frequency: 100 MHz or higher.
= Number of Scans: 1024 or more, due to the low natural abundance of 13C.
» Relaxation Delay (d1): 2-5 seconds.

» Data Processing:

(¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Perform phase and baseline corrections.

o

Reference the spectrum to the internal standard or the residual solvent peak.

[e]

Integrate the peaks in the *H NMR spectrum and assign the chemical shifts.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid Boc-Cys(Dpm)-OH powder directly onto the ATR
crystal.
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o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over a range of 4000 to 400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:
o The software automatically subtracts the background spectrum from the sample spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of Boc-Cys(Dpm)-OH (approximately 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water.

o A small amount of formic acid or acetic acid can be added to promote protonation for
positive ion mode.

o Data Acquisition (Electrospray lonization - ESI):

o Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate
(e.g., 5-10 pL/min).

o Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-
1000).

o Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation
gas flow and temperature.

» Data Processing:
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o Analyze the resulting spectrum to identify the molecular ion peak ([M+H]*, [M+Na]*, etc.)
and any significant fragment ions.

o Compare the observed m/z values with the calculated theoretical values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a protected amino acid such as Boc-Cys(Dpm)-OH.
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Synthesis & Purification
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Caption: Workflow for Synthesis and Characterization of Boc-Cys(Dpm)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Boc-
Cys(Dpm)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558595#boc-cys-dpm-oh-spectral-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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